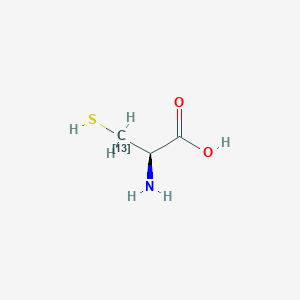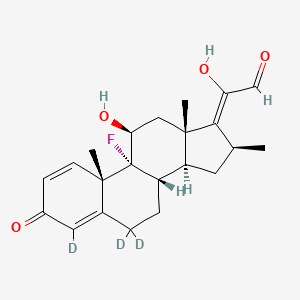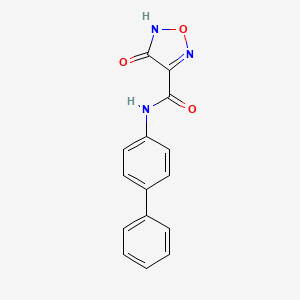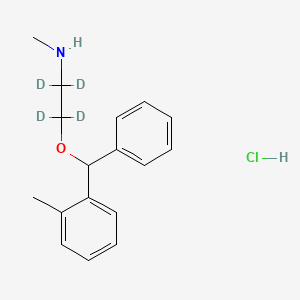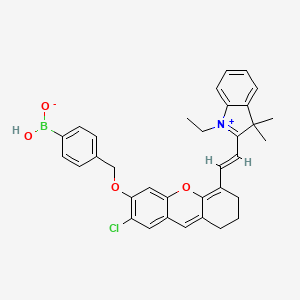
m-PEG25-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG25-Hydrazide: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular formula of C₅₂H₁₀₆N₂O₂₆ and a molecular weight of 1175.40.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG25-Hydrazide involves the reaction of polyethylene glycol with hydrazine. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a reactive intermediate, such as a tosylate or mesylate.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using suitable reagents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: m-PEG25-Hydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: The compound can also undergo reduction reactions, where the hydrazide group is reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: m-PEG25-Hydrazide is used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: The compound is used in biological research to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: In medical research, this compound is used to develop novel therapeutic agents that target and degrade disease-causing proteins.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the biotechnology industry for the production of protein-based therapeutics.
Mécanisme D'action
m-PEG25-Hydrazide functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins that are involved in disease processes, and the pathways involved include the ubiquitin-proteasome system.
Comparaison Avec Des Composés Similaires
m-PEG-NHS Ester: Another PEG-based linker used in the synthesis of PROTACs.
m-PEG-Azide: A PEG-based linker with an azide functional group used in click chemistry.
m-PEG-Maleimide: A PEG-based linker with a maleimide functional group used in bioconjugation.
Uniqueness: m-PEG25-Hydrazide is unique due to its hydrazide functional group, which allows for specific reactions and applications in the synthesis of PROTACs. Its ability to form stable linkages with both E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research.
Propriétés
Formule moléculaire |
C52H106N2O26 |
|---|---|
Poids moléculaire |
1175.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C52H106N2O26/c1-56-4-5-58-8-9-60-12-13-62-16-17-64-20-21-66-24-25-68-28-29-70-32-33-72-36-37-74-40-41-76-44-45-78-48-49-80-51-50-79-47-46-77-43-42-75-39-38-73-35-34-71-31-30-69-27-26-67-23-22-65-19-18-63-15-14-61-11-10-59-7-6-57-3-2-52(55)54-53/h2-51,53H2,1H3,(H,54,55) |
Clé InChI |
LWSMOYWOJHZYSE-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
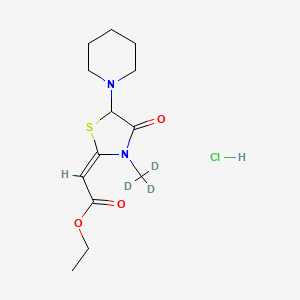
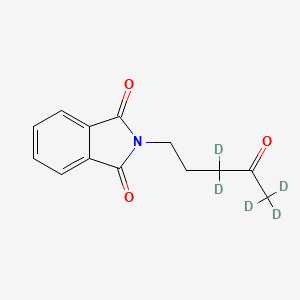
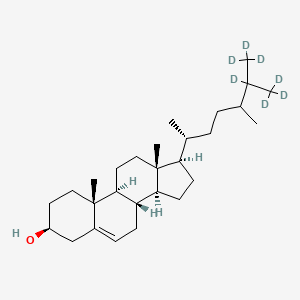
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
